Capmatinib dihydrochloride
Description
Capmatinib dihydrochloride (C₂₃H₂₁Cl₂FN₆O₂; molecular weight: 503.36 g/mol) is a selective, ATP-competitive c-MET kinase inhibitor with an IC₅₀ of 0.13 nM . It inhibits phosphorylation of c-MET and downstream effectors (ERK1/2, AKT, FAK, GAB1, STAT3/5), suppressing proliferation and migration of c-MET-dependent tumor cells . Structurally, it is a 2-fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide dihydrochloride monohydrate, characterized by XRPD, NMR, and mass spectrometry .
Approved by the FDA in May 2020 for MET exon 14-mutated non-small cell lung cancer (NSCLC), it demonstrated efficacy in the GEOMETRY Mono-1 trial, achieving a 68% objective response rate in treatment-naïve patients .
Properties
IUPAC Name |
2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O.2ClH/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;;/h2-9,11-13H,10H2,1H3,(H,25,31);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNPHABKLIJXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197376-85-4 | |
| Record name | Capmatinib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197376854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-N-Methyl-4-[7-[(quinolin-6-yl)methyl]imidazol-[1,2,3]-[1,2,4]triazin-2-yl]benzamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPMATINIB HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0V2EW20JR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of INC-280 2HCl involves several steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
INC-280 2HCl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
INC-280 2HCl has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the c-MET kinase and its role in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of c-MET inhibition on cell proliferation, migration, and apoptosis.
Mechanism of Action
INC-280 2HCl exerts its effects by selectively inhibiting the c-MET kinase, a receptor tyrosine kinase that plays a crucial role in cell growth, survival, and migration. The compound binds to the ATP-binding site of c-MET, preventing its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of c-MET-dependent tumor cell proliferation and migration, and induces apoptosis .
Comparison with Similar Compounds
Key Observations :
- Specificity : Capmatinib’s c-MET selectivity distinguishes it from multi-target TKIs like Ripretinib (KIT/PDGFRA) .
- Potency : Capmatinib has a lower IC₅₀ for c-MET (0.13 nM) compared to other MET inhibitors like Cabozantinib (IC₅₀ ~4 nM) .
Clinical Efficacy
| Trial/Compound | ORR (%) | Median PFS (months) | Population |
|---|---|---|---|
| GEOMETRY Mono-1 (Capmatinib) | 68 (treatment-naïve) | 12.4 | METex14 NSCLC |
| LIBRETTO-001 (Selpercatinib) | 85 | Not reached | RET fusion NSCLC |
| INVICTUS (Ripretinib) | 9.4 | 6.3 | 4th-line GIST |
Key Findings :
Biological Activity
Capmatinib dihydrochloride, a selective inhibitor of the c-Met receptor tyrosine kinase, has emerged as a significant therapeutic agent for treating non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. This article delves into its biological activity, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.
Capmatinib selectively binds to the c-Met receptor, inhibiting its phosphorylation and subsequent signaling pathways that promote tumor cell proliferation and survival. The drug's action is primarily mediated through:
- Inhibition of c-Met Activation : By blocking the binding of hepatocyte growth factor (HGF) to c-Met, capmatinib prevents downstream signaling that leads to tumor growth and metastasis .
- Selectivity : Capmatinib exhibits a high selectivity for c-Met over other kinases, with an average IC50 value of 0.13 nM in biochemical assays, indicating potent activity against MET-dependent tumors .
Pharmacokinetics
Capmatinib demonstrates favorable pharmacokinetic properties:
- Absorption : The oral bioavailability is estimated to be greater than 70%, with peak plasma concentrations reached within 1 to 2 hours post-administration .
- Distribution : The apparent volume of distribution at steady state is approximately 164 L, with a plasma protein binding rate of about 96% .
- Metabolism : Primarily metabolized by CYP3A4 and aldehyde oxidase, capmatinib's metabolic pathways are still under investigation .
- Elimination : The drug has a half-life of approximately 6.5 hours, with about 78% of the administered dose excreted in feces and 22% in urine .
Clinical Efficacy
Capmatinib has shown promising results in various clinical trials:
- GEOMETRY Mono-1 Trial : This pivotal study demonstrated an overall response rate (ORR) of 68% in patients with MET exon 14 skipping mutations. The median progression-free survival (PFS) was reported as significant, reinforcing the drug's clinical utility in this patient population .
- Real-world Evidence : A multicenter study (IFCT-2104 CAPMATU) provided insights into capmatinib's effectiveness outside clinical trial settings. Patients treated under the French Early Access Program exhibited a manageable safety profile and confirmed efficacy even among those with brain metastases .
Summary of Clinical Findings
| Study Name | Patient Population | ORR (%) | Median PFS (months) | Notable Outcomes |
|---|---|---|---|---|
| GEOMETRY Mono-1 | NSCLC with MET exon 14 mutations | 68 | Not specified | High response rate |
| IFCT-2104 CAPMATU | Real-world MET exon 14 NSCLC patients | Confirmed efficacy | Not specified | Manageable safety profile |
Safety Profile
The safety profile of capmatinib includes several adverse effects:
- Common Adverse Reactions : Nausea (42%), peripheral edema (33%), and vomiting (31%) were frequently reported in clinical studies .
- Serious Toxicities : A case report highlighted pseudo-acute kidney injury in an elderly patient, emphasizing the need for monitoring renal function during treatment .
Case Studies
Several case studies have illustrated capmatinib's clinical impact:
- Case Report on Pseudo-Acute Kidney Injury : An 84-year-old man experienced acute kidney injury after capmatinib therapy for NSCLC. His renal function deteriorated from a baseline creatinine level of 1.6 mg/dL to 2.44 mg/dL during treatment, underscoring the importance of renal monitoring in older patients .
- Efficacy in Brain Metastases : Patients with brain metastases showed favorable responses to capmatinib, suggesting its potential benefit in treating advanced disease stages where other therapies may be ineffective .
Q & A
Q. What experimental models are most suitable for evaluating capmatinib dihydrochloride’s efficacy in c-MET-driven cancers?
Capmatinib’s antitumor activity is validated in in vitro and in vivo models, particularly c-MET-dependent tumor cell lines (e.g., SNU-5, U-87MG) and xenograft mouse models. Key endpoints include inhibition of c-MET phosphorylation (IC50 = 0.13 nM), downstream effector proteins (ERK1/2, AKT, FAK), and tumor growth suppression. Use Western blotting to assess phosphorylation levels and migration assays (e.g., Transwell) for cellular effects .
Q. How should researchers validate c-MET inhibition in preclinical studies?
- In vitro : Measure ATP-competitive binding via kinase assays and monitor downstream protein phosphorylation (e.g., STAT3/5, GAB1) using ELISA or flow cytometry.
- In vivo : Track tumor volume reduction in MET-amplified xenografts and confirm target engagement via immunohistochemistry (IHC) for phosphorylated c-MET. Include control groups with HGF stimulation to assess specificity .
Q. What pharmacokinetic parameters are critical for dosing capmatinib in animal models?
Capmatinib is orally bioavailable and metabolized primarily by CYP3A4 and aldehyde oxidase. Key parameters include:
- Solubility : Slightly soluble at pH 1–2; use acidic vehicles for oral gavage.
- LogD : 1.2 (n-octanol/acetate buffer pH 4.0), indicating moderate lipophilicity.
- Monitor plasma exposure (Cmax, AUC) and tumor penetration in pharmacokinetic/pharmacodynamic (PK/PD) studies .
Advanced Research Questions
Q. How can researchers address contradictory data on capmatinib’s efficacy in combination therapies?
Phase Ib/II trials combining capmatinib with gefitinib in EGFR+/MET+ NSCLC showed variable outcomes (ORR: 29% overall, 47% in MET GCN ≥6 subgroups). To resolve discrepancies:
- Stratify patients by MET amplification (FISH) and protein expression (IHC 3+).
- Use preclinical co-culture models to simulate tumor heterogeneity and assess synergy via Chou-Talalay analysis .
Q. What methodologies optimize detection of MET exon 14 skipping mutations in clinical samples?
Q. How should metabolic interactions influence capmatinib study design?
CYP3A4 inhibitors (e.g., ketoconazole) increase capmatinib exposure by 42%. In preclinical studies:
Q. What strategies mitigate resistance to capmatinib in c-MET-dependent cancers?
Resistance mechanisms include secondary MET mutations (e.g., D1228H) or activation of bypass pathways (EGFR, HER3). Approaches:
- Perform CRISPR screens to identify synthetic lethal targets.
- Test sequential or concurrent dosing with EGFR/HER3 inhibitors (e.g., osimertinib).
- Monitor adaptive signaling via phosphoproteomics .
Methodological Considerations
Q. How to standardize cellular assays for capmatinib’s pro-apoptotic effects?
- Use annexin V/PI staining and caspase-3/7 activation assays.
- Normalize data to baseline apoptosis in MET-wildtype vs. MET-amplified cells.
- Include positive controls (e.g., staurosporine) and replicate experiments across ≥3 cell lines .
Q. What are best practices for reporting capmatinib’s antitumor activity in manuscripts?
Q. How to design translational studies bridging preclinical and clinical findings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
